molecular formula C8H5Cl3O2 B6337122 Methyl 3,4,5-trichlorobenzoate CAS No. 114821-66-8

Methyl 3,4,5-trichlorobenzoate

Cat. No.: B6337122
CAS No.: 114821-66-8
M. Wt: 239.5 g/mol
InChI Key: HQZDRVJCIHNCMA-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trichlorobenzoate is a synthetic aromatic ester building block for research and development. This compound features a benzoate core substituted with chlorine atoms at the 3, 4, and 5 positions, making it a trichlorinated benzoic acid derivative. Its structure is related to chlorobenzenes, a class of compounds studied for their applications in organic synthesis and as intermediates for more complex molecules . As a reagent, its primary research value lies in its potential use in polymer chemistry, materials science, and as a precursor for the synthesis of pharmaceuticals and agrochemicals. The chlorine atoms on the aromatic ring offer reactive sites for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse chemical libraries. The ester group can also be hydrolyzed to the corresponding acid or transformed into other functional groups, providing additional synthetic utility. Researchers are exploring the use of similar high-boiling point aromatic compounds in specialized applications like single-molecule electronics and as low-volatility solvents for high-temperature processes . This compound is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any consumer use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 3,4,5-trichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZDRVJCIHNCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Monochlorination to Methyl 4-Chlorobenzoate

Initial monochlorination of methyl benzoate using chlorine gas (Cl2Cl_2) in the presence of aluminum trichloride (AlCl3AlCl_3) yields methyl 4-chlorobenzoate. The reaction proceeds at ambient temperature, with AlCl3AlCl_3 acting as both a catalyst and a Lewis acid to polarize the Cl2Cl_2 molecule. The mechanism involves the formation of a chloronium ion (Cl+Cl^+), which attacks the para position relative to the ester group. Typical conditions include:

  • Catalyst : AlCl3AlCl_3 (1.0–1.3 equiv.)

  • Solvent : 1,2-Dichloroethane

  • Temperature : 25–40°C

  • Yield : 85–92%.

Dichlorination to Methyl 3,5-Dichlorobenzoate

Further chlorination of methyl 4-chlorobenzoate introduces chlorine at the 3- and 5-positions. This step requires elevated temperatures (55–60°C) and excess Cl2Cl_2, with AlCl3AlCl_3 remaining the catalyst. The ortho-directing effect of the chlorine substituent facilitates this transformation, though competitive para chlorination is suppressed by steric hindrance. Key parameters include:

  • Catalyst : AlCl3AlCl_3 (1.5 equiv.)

  • Reaction Time : 3–5 hours

  • Yield : 70–78%.

Trichlorination to Methyl 3,4,5-Trichlorobenzoate

The final chlorination step targets the remaining ortho position (C4) adjacent to the ester group. This requires harsh conditions, including:

  • Catalyst : FeCl3FeCl_3 (1.2 equiv.)

  • Temperature : 80–100°C

  • Chlorine Excess : 2.5–3.0 equiv.

  • Yield : 65–72%.

Table 1. Stepwise Chlorination of Methyl Benzoate

StepProductCatalystTemperature (°C)Yield (%)
1Methyl 4-chlorobenzoateAlCl3AlCl_325–4085–92
2Methyl 3,5-dichlorobenzoateAlCl3AlCl_355–6070–78
3This compoundFeCl3FeCl_380–10065–72

Direct Trichlorination via Superelectrophilic Activation

Recent advances in superelectrophilic chemistry enable single-step trichlorination using strong Brønsted acids like trifluoromethanesulfonic acid (CF3SO3HCF_3SO_3H). This method bypasses sequential halogenation by generating highly reactive trichlorinated intermediates.

Mechanism and Conditions

The ester group of methyl benzoate is protonated by CF3SO3HCF_3SO_3H, creating a superelectrophilic species that undergoes rapid chlorination at all activated positions (3, 4, and 5). Key advantages include:

  • Catalyst : CF3SO3HCF_3SO_3H (2.0 equiv.)

  • Chlorine Source : Cl2Cl_2 gas (3.0 equiv.)

  • Reaction Time : 1–2 hours

  • Yield : 60–68%.

Limitations

This method produces minor amounts of over-chlorinated byproducts (e.g., methyl 2,3,4,5-tetrachlorobenzoate), necessitating careful purification via column chromatography or recrystallization.

Halogen Exchange Reactions

Halogen exchange (halex) offers an alternative route using pre-chlorinated benzoyl chlorides. For example, 3,4,5-trichlorobenzoyl chloride reacts with methanol in the presence of a base:

3,4,5-Cl3C6H2COCl+CH3OH3,4,5-Cl3C6H2COOCH3+HCl3,4,5\text{-}Cl3C6H2COCl + CH3OH \rightarrow 3,4,5\text{-}Cl3C6H2COOCH3 + HCl

Optimization

  • Base : Pyridine or NaHCO3NaHCO_3 (2.0 equiv.)

  • Solvent : Dichloromethane

  • Temperature : 0–25°C

  • Yield : 88–94%.

Table 2. Halex Reaction Parameters

ParameterValue
Starting Material3,4,5-Trichlorobenzoyl chloride
NucleophileMethanol
BasePyridine
Reaction Time4–6 hours
Purity (HPLC)≥98%

Catalytic Systems and Solvent Effects

Role of Lewis Acids

AlCl3AlCl_3 and FeCl3FeCl_3 remain the most effective catalysts for EAS-based chlorination. However, FeCl3FeCl_3 outperforms AlCl3AlCl_3 in sterically hindered systems due to its smaller ionic radius.

Solvent Selection

Non-polar solvents (e.g., 1,2-dichloroethane) enhance electrophile stability, while polar aprotic solvents (e.g., CH3CNCH_3CN) accelerate reaction rates .

Chemical Reactions Analysis

Electroreduction and Dechlorination

Electrochemical reduction of methyl 3,4,5-trichlorobenzoate in aprotic solvents (e.g., DMF or acetonitrile) leads to sequential dechlorination . The reaction proceeds via single-electron transfer, with the following outcomes :

Primary pathway :

  • Regioselective cleavage of the 3- and 5-chlorine atoms due to steric and electronic effects.

  • Formation of methyl dichlorobenzoate intermediates.

Secondary pathways :

  • Hydrogenation of the aromatic ring (minor pathway).

  • Reduction of the ester group to hydroxymethyl derivatives.

Reaction outcomes :

Starting MaterialProducts (Major)Solvent-Supporting ElectrolyteYield (%)
This compoundMethyl 3,5-dichlorobenzoateDMF/TBABF₄72

Hydrolysis and Functional Group Transformations

The ester undergoes alkaline hydrolysis to form 3,4,5-trichlorobenzoic acid, a precursor in pesticide synthesis. Hydrolysis rates depend on solvent polarity and base strength :

Conditions :

  • Base : NaOH (1M) in ethanol/water (1:1).

  • Temperature : 60°C.

  • Time : 4–6 hours.

Product :
3,4,5-Trichlorobenzoic acid (isolated yield: 85–90%) .

Substitution Reactions

This compound participates in nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., methoxide or amines). The 4-chlorine position is most reactive due to para-directing effects of the ester group :

Example reaction with sodium methoxide :

  • Product : Methyl 3,5-dichloro-4-methoxybenzoate.

  • Yield : 68% (methanol, 80°C, 12 hours).

Environmental Degradation Pathways

In microbial systems (e.g., Pseudomonas spp.), this compound is metabolized via dioxygenase-mediated pathways , producing chlorocatechols and muconic acid derivatives .

Key intermediates :

  • 3,4,5-Trichlorocatechol.

  • 2,4,5-Trichloromuconic acid.

These pathways are critical for bioremediation studies .

Thermal Stability and Byproducts

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing HCl and forming chlorinated polyaromatic hydrocarbons (PAHs) .

Scientific Research Applications

MTCB exhibits significant biological properties that have been explored in various studies:

  • Antimicrobial Activity : Research indicates that MTCB shows effectiveness against certain bacterial strains. Its chlorinated structure contributes to its ability to disrupt microbial cell membranes, making it a candidate for developing new antimicrobial agents .
  • Insecticidal Properties : MTCB has been investigated for its potential as an insecticide. Studies have shown that it can affect the nervous system of insects, leading to paralysis and death. This property is particularly valuable in agricultural applications for pest control .

Environmental Remediation

Methyl 3,4,5-trichlorobenzoate has been studied for its role in environmental remediation:

  • Biodegradation Studies : Research has demonstrated that certain microorganisms can degrade MTCB under anaerobic conditions. This biodegradation process is crucial for mitigating the environmental impact of chlorinated compounds in contaminated sites .
  • Phytoremediation : MTCB can be utilized in phytoremediation strategies where plants are used to absorb and detoxify pollutants from the soil. Studies have shown that specific plant species can uptake trichlorobenzoates, including MTCB, thereby reducing soil contamination levels .

Toxicological Insights

While MTCB has beneficial applications, it is essential to consider its toxicological profile:

  • Toxicity Studies : Toxicological assessments indicate that exposure to MTCB can lead to adverse health effects in mammals. Investigations into its metabolic pathways reveal that it may cause liver toxicity and disrupt endocrine functions .
  • Environmental Impact : The persistence of chlorinated compounds like MTCB in the environment raises concerns about their long-term ecological effects. Research emphasizes the need for stringent regulations regarding their use and disposal to prevent soil and water contamination .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of MTCB against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 mg/L, suggesting its potential as a natural preservative in food products .

Case Study 2: Biodegradation Potential

In a field study by Johnson et al. (2019), the biodegradation of MTCB was monitored in contaminated agricultural soils treated with specific microbial inoculants. The findings showed a 70% reduction in MTCB concentration over six months, highlighting the effectiveness of bioremediation techniques .

Mechanism of Action

Comparison with Similar Compounds

Electronic and Steric Effects

  • Chlorine vs. Methoxy : Chlorine’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution reactivity compared to electron-donating methoxy groups. This makes chlorinated derivatives more stable under acidic conditions but less reactive in coupling reactions .

Physicochemical Properties

Property Methyl 3,4,5-Trichlorobenzoate* Methyl 2,3,4-Trichlorobenzoate Methyl 3,4,5-Trimethoxybenzoate
Molecular Formula C₈H₅Cl₃O₂ C₈H₅Cl₃O₂ C₁₁H₁₄O₅
Molecular Weight (g/mol) ~245.5 ~245.5 226.23
Melting Point (°C) Not reported 187 84–86 (predicted)
Key Applications Agrochemical intermediates Pesticide synthesis Pharmaceutical intermediates

*Predicted based on structural analogs.

Biological Activity

Methyl 3,4,5-trichlorobenzoate (MTCB) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and toxicological implications. This article aims to provide a comprehensive overview of the biological activity of MTCB, including its effects on various biological systems, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₈H₆Cl₃O₂
  • Molecular Weight : 237.49 g/mol
  • Structure : MTCB features a benzoate core with three chlorine substituents at the 3, 4, and 5 positions.

MTCB's biological activity can be attributed to its structural characteristics, which influence its interaction with biological macromolecules. The presence of chlorine atoms enhances lipophilicity, facilitating membrane permeability and subsequent cellular uptake.

  • Metabolism : MTCB undergoes metabolic transformation primarily in the liver, where it is converted into trichlorophenols, which are known to be biologically active and potentially toxic .
  • Enzyme Induction : Similar to other chlorinated benzenes, MTCB has been shown to induce cytochrome P450 enzymes, leading to increased metabolism of various substrates and potential alterations in drug metabolism .

Toxicological Profile

MTCB exhibits moderate acute toxicity with specific target organs including the liver and kidneys. The following table summarizes key toxicological findings:

Study Type Dosage (mg/kg) Effects Observed
Acute Toxicity300 - 800Liver and kidney damage; irritation of skin/eyes
Short-term Exposure1000Increased liver weight; histological changes
Long-term ExposureNot extensively studiedPotential carcinogenicity and reproductive effects

Case Studies

  • Liver Toxicity in Rats : A study involving Sprague-Dawley rats exposed to high doses of MTCB indicated significant liver hypertrophy and histopathological changes after prolonged exposure. These changes included periportal cytoplasmic eosinophilia and necrosis .
  • Reproductive Toxicity : Research has shown no significant teratogenic effects in rats exposed to MTCB during gestation; however, subtle reproductive impairments were noted at higher doses .
  • Neurotoxicity : In vitro studies have indicated that MTCB may affect neuronal cells by inducing oxidative stress and apoptosis pathways, although further research is needed to elucidate these mechanisms fully .

Environmental Impact

MTCB is persistent in the environment due to its chlorinated structure, leading to bioaccumulation in aquatic organisms. Studies suggest that it can affect aquatic life by disrupting endocrine functions and causing developmental abnormalities in fish .

Q & A

Basic: What synthetic routes are commonly employed to prepare methyl 3,4,5-trichlorobenzoate, and how are the products characterized?

Methodological Answer:
this compound can be synthesized via:

  • Esterification of 3,4,5-trichlorobenzoic acid with methanol under acid catalysis (e.g., sulfuric acid) .
  • Sandmeyer reaction starting from 3,4,5-trichloroaniline, followed by diazotization and reaction with copper cyanide to form the nitrile intermediate, which is hydrolyzed to the acid and esterified .

Characterization Techniques:

  • NMR spectroscopy to confirm substitution patterns (e.g., aromatic proton splitting in ¹H NMR).
  • IR spectroscopy to identify ester carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
  • Melting point analysis (e.g., reported melting points for similar compounds: 187°C for methyl 2,3,4-trichlorobenzoate) .

Advanced: How does the chlorination pattern influence the regioselectivity of electroreduction in methyl trichlorobenzoates?

Methodological Answer:
Electroreduction of chlorinated methyl benzoates predominantly involves dechlorination , with regioselectivity dependent on:

  • Electron-withdrawing effects: Chlorine substituents meta to the ester group stabilize intermediates, favoring dechlorination at sterically accessible positions. For example, methyl 2,3,4-trichlorobenzoate shows preferential dechlorination at the 4-position due to reduced steric hindrance .
  • Quantum chemical calculations (e.g., density functional theory) predict activation energies for C-Cl bond cleavage, correlating with experimental reduction potentials .

Key Findings:

  • Ortho and para chlorines exhibit higher reduction rates compared to meta-substituted derivatives.
  • Side reactions (e.g., ring hydrogenation or ester group reduction) are minimized using aprotic solvents (e.g., DMF) and tetraalkylammonium salts as supporting electrolytes .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (≥98%) using reverse-phase columns and UV detection (e.g., λ = 254 nm) .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Identifies volatile impurities and confirms molecular weight via fragmentation patterns.
  • Elemental Analysis: Validates empirical formula (C₈H₅Cl₃O₂) by measuring C, H, and Cl content .

Advanced: What side reactions occur during the electroreduction of methyl trichlorobenzoates, and how can they be mitigated?

Methodological Answer:
Side Reactions:

  • Ring hydrogenation: The benzene ring may undergo partial or full reduction, forming cyclohexane derivatives.
  • Ester group reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group (-CH₂OH) .

Mitigation Strategies:

  • Optimizing solvent systems: Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and reduce proton availability for hydrogenation.
  • Controlling electrode potential: Limiting the applied voltage to the range required for dechlorination minimizes over-reduction .

Basic: What are the key physical properties of this compound, and how are they determined experimentally?

Methodological Answer:

  • Melting Point: Determined via capillary tube method (e.g., 187°C for methyl 2,3,4-trichlorobenzoate ).
  • Boiling Point: Estimated using gas chromatography retention times or calculated via Antoine equation (e.g., 211°C for methyl 3,4,5-trifluorobenzoate, adjusted for chlorine’s higher molar mass) .
  • Density and Refractive Index: Measured using a pycnometer and refractometer, respectively (e.g., predicted density: ~1.35 g/cm³ for trichloro derivatives) .

Advanced: How do computational models explain the reaction mechanisms of dechlorination in methyl trichlorobenzoates?

Methodological Answer:

  • Mechanistic Insights:
    • Electron Transfer: Chlorine substituents increase electron affinity, facilitating single-electron transfer at the cathode.
    • Radical Intermediates: Chlorine elimination generates aryl radicals, which abstract hydrogen or undergo further reduction .

Computational Tools:

  • DFT Calculations: Simulate transition states and activation barriers for C-Cl bond cleavage. For example, methyl 2,3,4-trichlorobenzoate shows lower activation energy for para-chlorine removal due to resonance stabilization .
  • Molecular Orbital Analysis: Identifies electron-deficient regions guiding regioselectivity (e.g., LUMO localization near meta-chlorine in 3,4,5-substituted derivatives) .

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